molecular formula C7H5F3N2O3 B1443417 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid CAS No. 1178449-40-5

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Cat. No.: B1443417
CAS No.: 1178449-40-5
M. Wt: 222.12 g/mol
InChI Key: KSZRBRNXHFNPAW-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a compound that has garnered significant attention among researchers due to its remarkable physical and chemical properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the trifluoroethoxy group. The reaction mixture is then heated to promote the desired transformation, followed by purification steps to isolate the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential probe for biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid
  • 6-(2,2,2-Trifluoroethoxy)nicotinic acid

Uniqueness

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is unique due to the presence of the pyridazine ring, which imparts distinct chemical and physical properties compared to similar compounds with pyridine or nicotinic acid structures. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-1-4(6(13)14)11-12-5/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZRBRNXHFNPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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